4-Chlorophenylhydrazine hydrochloride
Overview
Description
4-Chlorophenylhydrazine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H8Cl2N2 and its molecular weight is 179.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59703. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Phenylhydrazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Pyrazole Compounds : It's used as a raw material for synthesizing compounds like 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, showing high yield and purity in the presence of anhydrous ethanol (Zhang Heng-qian, 2015).
Intermediate in Pesticide Production : It serves as an important intermediate in creating 1-(4-Chlorophenyl)-3-hydroxypyrazole, a significant pesticide component. The synthesis process includes cyclization and oxidation, with the structure confirmed by IR and 1H NMR (Gao Zheng-hu, 2015).
Formation of Azarhenacyclic Complexes : It reacts with rhenacyclobutadiene complex to form azarhenacyclic complexes, which are studied for their structural properties using various spectroscopic techniques (V. Plantevin, J. Gallucci, A. Wojcicki, 1994).
Analytical Applications in Chemistry : It's used in analytical chemistry, for instance, in spot tests for inorganic ions as proposed by (L. Kum‐Tatt, 1962).
Environmental Applications : It plays a role in environmental studies, particularly in the detection and measurement of water pollutants like hydrazine and 4-chlorophenol (Fahimeh Tahernejad-Javazmi, Mehdi Shabani‐Nooshabadi, H. Karimi-Maleh, H. Naeimi, 2018).
Hydrodechlorination Studies : It's used in studies exploring the hydrodechlorination of chlorophenols over palladium/carbon under mild conditions, contributing to environmental remediation efforts (J. Hoke, Gary A. Gramiccioni, E. Balko, 1992).
Safety and Hazards
4-Chlorophenylhydrazine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye protection should be worn when handling this chemical .
Relevant Papers
There are several papers and patents that discuss this compound, including its synthesis methods and uses . These documents provide valuable information for further understanding and research on this compound.
Mechanism of Action
Target of Action
4-Chlorophenylhydrazine hydrochloride primarily targets prostaglandin H synthase (PGHS) . PGHS, also known as cyclooxygenase, plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate a variety of physiological functions and pathological processes such as inflammation and cancer .
Mode of Action
The compound interacts with the Fe(III) ion of the heme group in PGHS under aerobic conditions . This interaction leads to a partial destruction of the heme and results in the formation of a new complex that absorbs at 436 nm . This complex is also obtained by the reaction of p-chlorophenyldiazene .
Biochemical Pathways
The interaction of this compound with PGHS affects the arachidonic acid metabolic pathway . By targeting PGHS, the compound can potentially influence the production of prostaglandins, thereby affecting various physiological and pathological processes regulated by these lipid compounds .
Pharmacokinetics
The compound is soluble in hot water and methanol , which could potentially influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the alteration of the PGHS enzyme activity . By forming a complex with the heme group of PGHS, the compound can potentially influence the enzyme’s function and subsequently affect the production of prostaglandins .
Properties
IUPAC Name |
(4-chlorophenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVZREHUWCCHHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1073-69-4 (Parent) | |
Record name | p-Chlorophenylhydrazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30148000 | |
Record name | p-Chlorophenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30148000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073-70-7 | |
Record name | Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Chlorophenylhydrazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorophenylhydrazine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59703 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Chlorophenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30148000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-chlorophenylhydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 4-chlorophenylhydrazine hydrochloride?
A1: this compound is primarily used as a chemical building block in organic synthesis. It serves as a key starting material for producing various heterocyclic compounds, particularly pyrazole derivatives. [, , , , ] These derivatives find applications in pharmaceuticals, agrochemicals, and other industries.
Q2: What is a more environmentally friendly approach to synthesizing this compound?
A2: Traditional methods for synthesizing this compound often involve the reduction of diazotized 4-chloroaniline, leading to significant wastewater generation. A greener alternative utilizes 4-bromochlorobenzene and hydrazine hydrate as starting materials in the presence of a phase transfer catalyst. [, ] This approach minimizes wastewater production and allows for the recovery and reuse of excess hydrazine hydrate and solvent.
Q3: How does the choice of reducing agent impact the synthesis of this compound?
A3: Using ammonium sulfite as the reducing agent instead of the commonly used sodium sulfite offers several advantages. [] Ammonium sulfite is easier to handle during material charging, preventing caking issues associated with solid sodium sulfite. Additionally, the byproducts formed during acidification with ammonium sulfite, namely ammonium chloride and ammonium hydrogen sulfate, exhibit high water solubility. This facilitates smoother acidification and reduces side reactions, ultimately improving product quality and yield.
Q4: Can you provide an example of a specific reaction pathway involving this compound and its product characterization?
A4: One example is the reaction of this compound with 6-(4-methoxyphenyl)-4-methylthio-2-oxo-2H-pyran-3-carbonitrile. This reaction yields [1-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrazol-5-yl]acetonitrile (C18H14ClN3O) as one of the products. [] Single-crystal X-ray diffraction studies were used to determine the crystal structure, revealing that the best planes of the phenyl rings in the methoxyphenyl and chlorophenyl groups are aligned at specific angles relative to the pyrazole ring.
Q6: How can 1- and 2-substituted []benzopyrano[4,3-c]pyrazolo-4-ones be distinguished?
A6: A straightforward method to differentiate between these isomers relies on 1H NMR spectroscopy. By comparing the chemical shifts of the C(3)-H proton in two different solvents, DMSO-d6 and CDCl3, one can distinguish between the 1- and 2-substituted []benzopyrano[4,3-c]pyrazolo-4-ones. [] This distinction is crucial for characterizing and confirming the structures of these compounds.
Q6: What is a notable reaction involving this compound in the context of pyrazole synthesis?
A7: A study focused on synthesizing 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one utilized this compound and ethyl benzoylacetate as starting materials. [] Through a single-factor orthogonal design method experiment, the optimal reaction conditions, including solvent volume, reaction time, and temperature, were determined. These optimized conditions resulted in a high yield (99.0%) of the desired pyrazole compound with excellent purity (>99%).
Q7: Are there any instances where the reaction with this compound leads to unexpected products?
A8: Yes, research on the reaction of 3-acetonyl-5-cyano-1,2,4-thiadiazole with various phenylhydrazine hydrochlorides revealed an intriguing outcome. [] While reactions with 4-methyl or 4-methoxyphenylhydrazine hydrochloride yielded the expected indole derivatives, using this compound resulted in a mixture of the anticipated indole and an unexpected phenylpyrazole product. This finding highlights the potential for this compound to participate in diverse reaction pathways, yielding a mix of products under specific conditions.
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